molecular formula C12H18ClNO5 B13953564 Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride CAS No. 73927-22-7

Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride

Cat. No.: B13953564
CAS No.: 73927-22-7
M. Wt: 291.73 g/mol
InChI Key: QSLZVYRXVGFTKB-UHFFFAOYSA-N
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Description

Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride: is a chemical compound with a complex structure that includes an ethanolamine backbone and a trimethoxybenzoate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethanolamine. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study cellular processes and signaling pathways. Its ability to interact with various biomolecules makes it a valuable tool for investigating the mechanisms of action of different biological systems.

Medicine: In medicine, this compound has potential therapeutic applications. It is being explored for its anti-inflammatory and anticancer properties, making it a promising candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can result in anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    Ethanolamine: A simpler compound with similar functional groups but lacking the trimethoxybenzoate moiety.

    3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzoate group but lacks the ethanolamine backbone.

    Diethanolamine: Contains two ethanolamine groups but lacks the trimethoxybenzoate moiety.

Uniqueness: Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride is unique due to its combination of an ethanolamine backbone and a trimethoxybenzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

73927-22-7

Molecular Formula

C12H18ClNO5

Molecular Weight

291.73 g/mol

IUPAC Name

2-aminoethyl 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C12H17NO5.ClH/c1-15-9-6-8(12(14)18-5-4-13)7-10(16-2)11(9)17-3;/h6-7H,4-5,13H2,1-3H3;1H

InChI Key

QSLZVYRXVGFTKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN.Cl

Origin of Product

United States

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